

(R)-3-(1-Aminoethyl)phenol hydrochloride as a chiral building block

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Compound of Interest

Compound Name: (R)-3-(1-Aminoethyl)phenol
hydrochloride

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An In-depth Technical Guide to **(R)-3-(1-Aminoethyl)phenol Hydrochloride** as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(R)-3-(1-Aminoethyl)phenol hydrochloride is a vital chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1][2] Its defined stereochemistry is crucial for creating compounds with specific biological functions, as the three-dimensional arrangement of its amine and phenolic groups allows for precise interactions with chiral biological targets like proteins and nucleic acids.[3] This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in drug discovery and development.

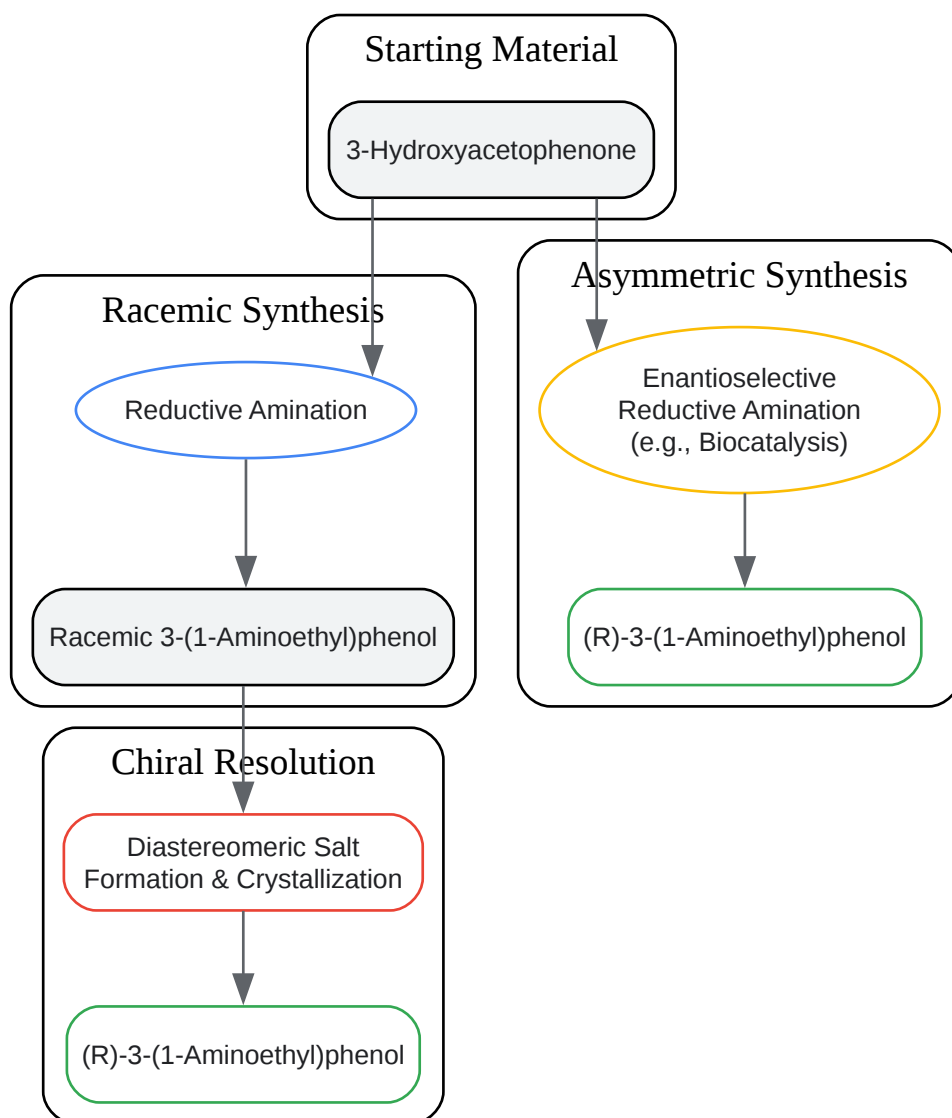
Physicochemical and Structural Data

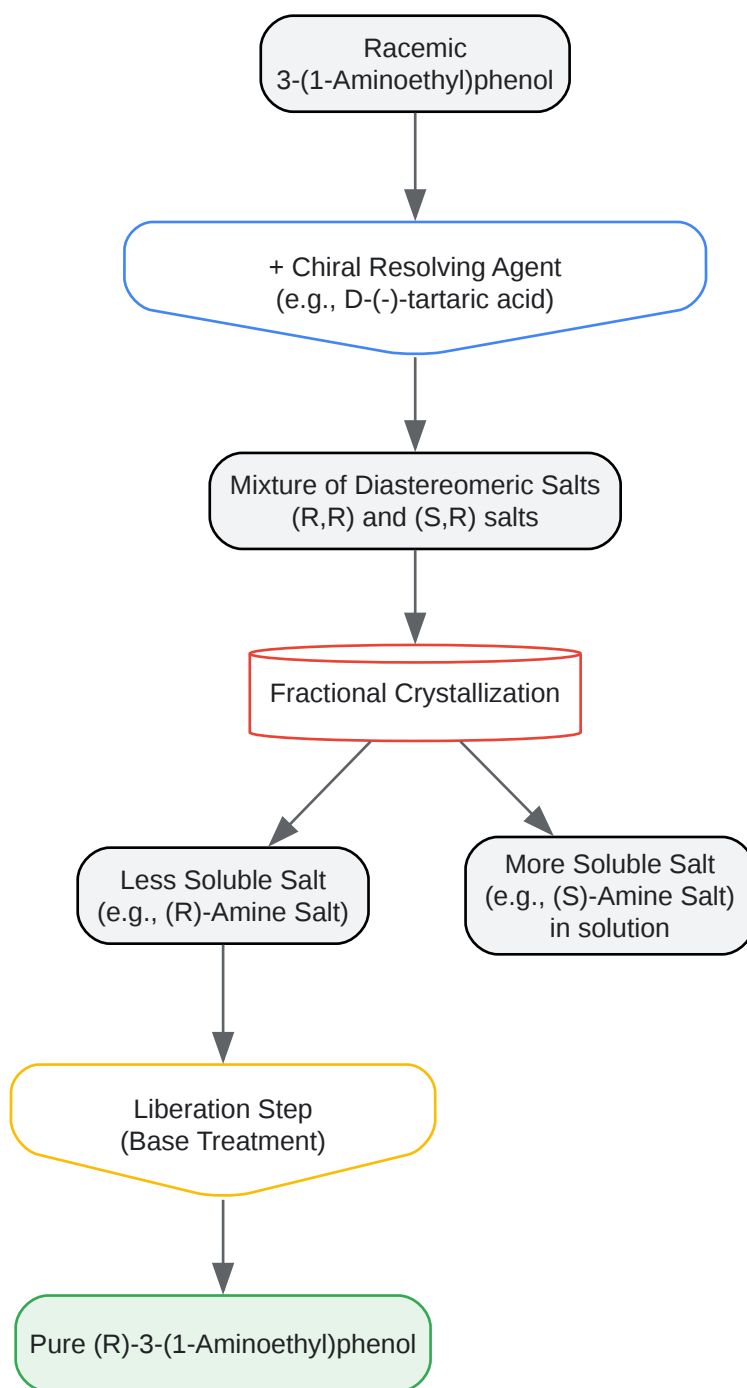
The fundamental properties of (R)-3-(1-Aminoethyl)phenol and its hydrochloride salt are essential for its application in synthesis. While some experimental data is available for the racemic or (S)-enantiomer, many properties for the (R)-enantiomer are derived from computational models.

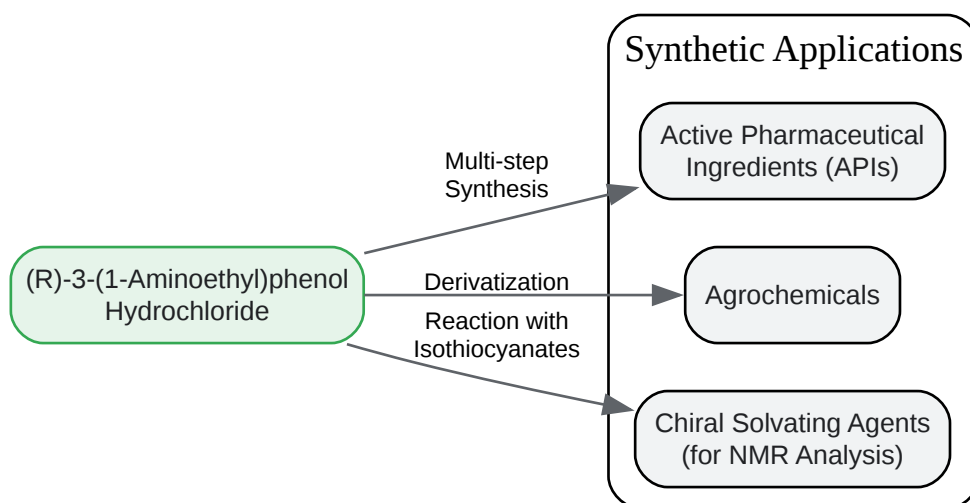
Property	(R)-3-(1-Aminoethyl)phenol (Free Base)	(R)-3-(1-Aminoethyl)phenol HCl (Salt)	Reference
CAS Number	518060-42-9	856563-08-1	[3] [4]
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₂ ClNO	[4] [5]
Molecular Weight	137.18 g/mol	173.64 g/mol	[3] [4]
IUPAC Name	3-[(1R)-1-aminoethyl]phenol	3-[(1R)-1-aminoethyl]phenol;hydrochloride	[4]
XLogP3	0.9	-	[4] [6]
Hydrogen Bond Donor Count	2	-	[4] [6]
Hydrogen Bond Acceptor Count	2	-	[4] [6]
Topological Polar Surface Area	46.3 Å ²	-	[4] [6]
Appearance	White or light brown crystalline powder (S-form)	Crystalline solid	[5]

Synthetic Methodologies

The production of enantiomerically pure (R)-3-(1-Aminoethyl)phenol is primarily achieved through two distinct strategies: the classical resolution of a racemic mixture and modern asymmetric synthesis, which aims to directly produce the desired enantiomer.[\[3\]](#)







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